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Compound of Interest

Compound Name:
3,6-Dibromopyrazine-2-carboxylic

acid

Cat. No.: B1456119 Get Quote

3,6-Dibromopyrazine-2-carboxylic acid is a highly functionalized heterocyclic compound of

significant interest in medicinal chemistry and materials science. Its pyrazine core, substituted

with two bromine atoms and a carboxylic acid, offers three distinct points for chemical

modification. The bromine atoms are particularly valuable as they can be readily displaced or

participate in a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-

Hartwig), enabling the construction of complex molecular architectures. This versatility makes it

a sought-after intermediate for the synthesis of kinase inhibitors, epithelial sodium channel

(ENaC) blockers, and other pharmacologically active agents.[1]

This application note details a reliable, two-step synthetic protocol starting from the

commercially available 3-aminopyrazine-2-carboxylic acid. The methodology leverages a

regioselective bromination followed by a robust Sandmeyer reaction, providing a clear and

reproducible pathway to the target molecule.

Core Chemical Principles and Strategy
The synthesis is designed as a sequential two-step process to ensure high regioselectivity and

yield.

Step 1: Electrophilic Bromination. The initial step involves the selective bromination of 3-

aminopyrazine-2-carboxylic acid. The pyrazine ring is generally electron-deficient; however,

the powerful electron-donating amino group at the C3 position activates the ring towards
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electrophilic substitution. This directing effect preferentially guides the incoming bromine

electrophile to the C6 position, yielding 3-amino-6-bromopyrazine-2-carboxylic acid.

Step 2: Sandmeyer Reaction. The second step transforms the remaining amino group at the

C3 position into a bromine atom. This is achieved via the Sandmeyer reaction, a cornerstone

of aromatic chemistry for converting primary aryl amines into a wide array of functional

groups.[2][3] The process involves:

Diazotization: The amine is treated with nitrous acid (generated in situ from sodium nitrite

and a strong acid) at low temperatures (0–5 °C) to form a reactive diazonium salt

intermediate.

Copper-Catalyzed Displacement: The diazonium salt is subsequently treated with

copper(I) bromide (CuBr). The copper(I) catalyst facilitates a single-electron transfer,

leading to the release of nitrogen gas (N₂) and the formation of an aryl radical, which then

reacts to yield the final 3,6-dibrominated product.[3]

Experimental Workflow Diagram
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Caption: Synthetic workflow for 3,6-Dibromopyrazine-2-carboxylic acid.
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Reagent/Material Grade Supplier Example CAS Number

3-Aminopyrazine-2-

carboxylic acid
≥97% Sigma-Aldrich 5424-01-1

N-Bromosuccinimide

(NBS)
≥98% Acros Organics 128-08-5

Dimethylformamide

(DMF)
Anhydrous, ≥99.8% Fisher Scientific 68-12-2

Sodium Nitrite

(NaNO₂)
ACS Reagent, ≥97% Sigma-Aldrich 7632-00-0

Hydrobromic Acid

(HBr)
48% in H₂O Alfa Aesar 10035-10-6

Copper(I) Bromide

(CuBr)
≥98% Strem Chemicals 7787-70-4

Ethyl Acetate (EtOAc) ACS Grade VWR Chemicals 141-78-6

Sodium Bicarbonate

(NaHCO₃)
ACS Grade Fisher Scientific 144-55-8

Magnesium Sulfate

(MgSO₄)
Anhydrous Sigma-Aldrich 7487-88-9

Deionized Water 18.2 MΩ·cm In-house 7732-18-5

TLC Plates Silica Gel 60 F₂₅₄ MilliporeSigma -

Detailed Synthesis Protocol
PART A: Synthesis of 3-Amino-6-bromopyrazine-2-
carboxylic acid (Intermediate)

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve

3-aminopyrazine-2-carboxylic acid (5.0 g, 35.9 mmol) in 100 mL of anhydrous

dimethylformamide (DMF). Stir the mixture at room temperature until all solids are dissolved.
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Bromination: Cool the solution to 0 °C using an ice-water bath. In a single portion, add N-

Bromosuccinimide (NBS) (6.7 g, 37.7 mmol, 1.05 eq.).

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16

hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile

phase of 10% methanol in dichloromethane. The starting material should be consumed, and

a new, lower Rf spot corresponding to the product should appear.

Work-up: Once the reaction is complete, pour the mixture into 500 mL of ice-cold deionized

water. A yellow precipitate will form.

Isolation: Stir the aqueous suspension for 30 minutes in the ice bath, then collect the solid

product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x

50 mL) and then with a small amount of cold diethyl ether to aid in drying.

Drying: Dry the isolated yellow solid under high vacuum to a constant weight. The product is

typically of sufficient purity for the next step. Expected yield: 85-95%.

PART B: Synthesis of 3,6-Dibromopyrazine-2-carboxylic
acid (Final Product)
Safety Note: The in situ formation of diazonium salts is potentially hazardous. Perform this

reaction in a well-ventilated fume hood and behind a blast shield. Diazonium salts should never

be isolated in a dry state as they can be explosive.

Diazotization:

In a 500 mL three-neck flask equipped with a magnetic stir bar, a thermometer, and an

addition funnel, suspend the 3-amino-6-bromopyrazine-2-carboxylic acid (6.0 g, 27.5

mmol) from Part A in 100 mL of 48% hydrobromic acid (HBr).

Cool the suspension to 0 °C in an ice-salt bath. The mixture should become a fine,

stirrable slurry.

Dissolve sodium nitrite (NaNO₂) (2.1 g, 30.3 mmol, 1.1 eq.) in 20 mL of deionized water.
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Add the NaNO₂ solution dropwise to the cooled suspension via the addition funnel over 30

minutes. CRITICAL: Maintain the internal reaction temperature below 5 °C at all times. Stir

the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

Sandmeyer Reaction:

In a separate 250 mL flask, dissolve copper(I) bromide (CuBr) (4.3 g, 30.0 mmol, 1.09 eq.)

in 50 mL of 48% HBr.

Carefully and slowly add the cold diazonium salt solution from step 1 to the CuBr solution.

This can be done via cannula transfer or by pouring in portions. Vigorous evolution of

nitrogen gas (N₂) will be observed.

After the addition is complete, allow the reaction mixture to warm to room temperature and

then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

Work-up and Purification:

Cool the reaction mixture to room temperature and pour it into 300 mL of deionized water.

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

Combine the organic layers and wash them with saturated aqueous sodium bicarbonate

solution (2 x 50 mL) and then with brine (1 x 50 mL).

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate

the solvent under reduced pressure to yield the crude product as a solid.

Purify the crude solid by recrystallization from an ethanol/water mixture or by column

chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford

3,6-Dibromopyrazine-2-carboxylic acid as a pale yellow or off-white solid.[4]

Quantitative Data
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Compound
Molar Mass (
g/mol )

Amount (g) Moles (mmol) Molar Eq.

Step A

3-

Aminopyrazine-

2-carboxylic acid

139.11 5.0 35.9 1.0

N-

Bromosuccinimid

e (NBS)

177.98 6.7 37.7 1.05

Step B

3-Amino-6-

bromopyrazine-

2-carboxylic acid

218.01 6.0 27.5 1.0

Sodium Nitrite

(NaNO₂)
69.00 2.1 30.3 1.1

Copper(I)

Bromide (CuBr)
143.45 4.3 30.0 1.09

Final Product 281.89

Product Validation and Characterization
To confirm the successful synthesis and purity of 3,6-Dibromopyrazine-2-carboxylic acid, the

following analytical techniques are recommended:

¹H NMR: The proton NMR spectrum (in a solvent like DMSO-d₆) is expected to show a single

singlet in the aromatic region (typically δ 8.5-9.0 ppm) corresponding to the proton at the C5

position. A broad singlet at higher ppm will correspond to the carboxylic acid proton.

¹³C NMR: The carbon NMR spectrum should display five distinct signals corresponding to the

five carbons in the heterocyclic ring and the carboxylic acid group.
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion cluster with a

characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br).

The expected peaks will be at m/z values corresponding to [M]⁺, [M+2]⁺, and [M+4]⁺ in an

approximate 1:2:1 ratio.[1] For C₅H₂Br₂N₂O₂, the expected m/z for the monoisotopic mass is

~280.

Infrared (IR) Spectroscopy: Key vibrational bands include a broad O-H stretch for the

carboxylic acid (around 2500-3300 cm⁻¹) and a sharp C=O stretch (around 1700 cm⁻¹).[1]

Melting Point: The purified compound should exhibit a sharp melting point, which can be

compared to literature values.

Safety and Handling
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and

appropriate chemical-resistant gloves.

Chemical Hazards:

N-Bromosuccinimide (NBS): Corrosive and an oxidizer. Avoid contact with skin and eyes.

Hydrobromic Acid (HBr): Highly corrosive. Handle only in a fume hood.

Sodium Nitrite: Toxic if swallowed and a strong oxidizer.

Copper Salts: Harmful if ingested.

Diazonium Salts: Potentially explosive. Always keep in a cold solution and never allow to

dry.[5][6]

Waste Disposal: Dispose of all chemical waste according to institutional and local

regulations. Quench any residual diazonium salt with a suitable scavenger before disposal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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